B1579463 Erythro-D-β-Hydroxynorleucine

Erythro-D-β-Hydroxynorleucine

Cat. No.: B1579463
M. Wt: 161.2
Attention: For research use only. Not for human or veterinary use.
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Description

Erythro-D-β-Hydroxynorleucine is a non-proteinogenic D-amino acid of significant interest in biochemical research. The presence of the β-hydroxy moiety and its specific erythro-D configuration make it a valuable compound for studying enzyme specificity and metabolic pathways. Research into structurally similar hydroxy amino acids, such as l-erythro-β-hydroxyasparagine, has shown that such compounds can act as substrates for specific dehydratase enzymes and function as inhibitors of key enzymes like serine racemase, which is involved in the synthesis of the neuromodulator D-serine . This suggests potential research applications for this compound in probing amino acid metabolism and regulation, particularly within pathways involving D-amino acids . The selective hydroxylation of aliphatic amino acid chains is a key challenge in synthetic chemistry, and specialized biocatalysts like Fe(II)/α-ketoglutarate-dependent dioxygenases (KDOs) are often employed to achieve high regioselectivity in the production of such hydroxy amino acids . Hydroxy amino acids, in general, have been associated with a range of biological activities and are important building blocks for the synthesis of pharmacologically relevant molecules . This product, this compound, is provided for research purposes as a tool to advance scientific understanding in these areas. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Weight

161.2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxynorleucine (HNL)

  • Structure : HNL lacks the stereochemical specificity of EDβHNL, existing as a racemic mixture (DL-HNL) or in L/D configurations. It features a hydroxyl group at the α- or β-carbon position, depending on the isomer.
  • Biological Role: In mammals, HNL is a reduced form of dehydrohydroxylysinonorleucine (deH-HLNL), a collagen cross-link precursor. It contributes to tissue stability in scar collagen . In plants (e.g., Crotalaria juncea), HNL acts as a phytotoxic allelochemical, inhibiting weed radicle growth via water-soluble extracts .
  • Key Difference : EDβHNL’s stereospecificity (erythro-D-β configuration) likely enhances its metabolic specificity compared to racemic HNL, which may explain its absence in allelopathic contexts.

Dihydroxylysinonorleucine (DHLNL)

  • Structure : A lysine-derived cross-link with two hydroxyl groups, differing from EDβHNL’s single β-hydroxyl moiety.
  • Biological Role: Predominant in fibrotic tissues (e.g., scars), DHLNL stabilizes collagen fibrils. It is abundant in pathological collagen but rare in normal tissue .
  • Functional Contrast : Unlike EDβHNL, DHLNL is a glucosyl-galactosyl-modified cross-link, requiring lysyl hydroxylase 3 (LH3) for biosynthesis .

α-Hydroxynorleucine

  • Structure : Hydroxyl group at the α-carbon, distinct from EDβHNL’s β-position.
  • Biological Role: In Neurospora mutants, DL-α-hydroxynorleucine partially substitutes for lysine but exhibits growth-inhibitory effects when combined with other amino acids (e.g., phenylalanine, valine) .
  • Key Difference : The α-hydroxyl configuration renders this compound metabolically incompatible with EDβHNL-specific pathways.

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Structure Biological Role Source/Context References
Erythro-D-β-Hydroxynorleucine β-OH, erythro-D configuration Hypothesized collagen cross-linker Inferred from analogs -
HNL α/β-OH, racemic or L/D forms Collagen stabilization; allelopathy Mammals, Crotalaria
DHLNL Dual hydroxyls, lysine-derived Pathological collagen cross-linking Scar tissue
α-Hydroxynorleucine α-OH Lysine analog in fungi; growth modulation Neurospora mutants

Research Findings and Implications

  • Stereochemical Specificity: EDβHNL’s erythro-D configuration may confer resistance to enzymatic degradation compared to L-isoforms, as seen in Neurospora mutants where D-amino acids are selectively utilized .
  • Collagen Cross-Linking: While EDβHNL’s role remains unconfirmed, its analog HNL is critical in collagen maturation. Scar tissue contains 3–5× higher HNL/DHLNL levels than normal tissue, highlighting their pathological relevance .
  • Ecological Interactions : HNL’s allelopathic activity in plants contrasts with EDβHNL’s hypothesized role in animals, underscoring functional divergence among stereoisomers .

Preparation Methods

Classical Chemical Synthesis via Mercuration and Bromination

One of the earliest and foundational methods for preparing erythro-D-β-hydroxynorleucine involves a multistep chemical synthesis pathway starting from unsaturated carboxylic acids, such as 2-hexenoic acid. This method was elaborated in the mid-20th century and involves:

  • Mercuration of the unsaturated acid or ester to form an organomercurial intermediate.
  • Bromination of the mercurial compound to introduce a bromine atom at the β-position.
  • Ammonolysis of the β-bromo acid to replace bromine with an amino group.
  • Hydrolysis with concentrated hydrobromic acid to convert methoxy derivatives to the β-hydroxy amino acid.

This sequence yields a mixture of diastereoisomeric β-amino-β-hydroxy acids, from which this compound can be isolated by fractional crystallization of benzoylated derivatives. The method is stereochemically informative, allowing elucidation of the configurations of the resulting amino acids through enzymatic resolution and oxidative degradation studies.

Key Data from Adams (1950) Synthesis:

Step Reagents/Conditions Outcome Yield (%)
Mercuration Mercuric acetate in methanol Organomercurial intermediate Not specified
Bromination KBr + Br2 β-Bromo acid derivative Not specified
Ammonolysis Ammonia solution β-Amino acid intermediate Not specified
Hydrolysis Concentrated HBr or HCl β-Hydroxy amino acid ~1.2% for erythro-β-hydroxy derivative
Fractional crystallization Benzoylation and solvent extraction Separation of diastereomers -

This classical approach, while pioneering, suffers from low overall yields (about 1.2% for the erythro isomer) and involves hazardous reagents such as mercuric salts and hydrobromic acid.

Strecker Synthesis Adaptations for β-Hydroxy-α-Amino Acids

The Strecker synthesis is a widely used method for preparing amino acids, including non-proteinogenic ones, by reacting aldehydes with ammonia and cyanide ions to form α-amino nitriles, which are then hydrolyzed to amino acids.

  • The process involves formation of an imine intermediate from an aldehyde and ammonia.
  • Cyanide ion attacks the imine, producing an α-amino nitrile.
  • Acidic hydrolysis converts the nitrile to the amino acid.

For this compound, the aldehyde precursor would be a β-hydroxy aldehyde corresponding to the side chain. This method provides access to racemic mixtures of amino acids, including β-hydroxy variants, which can be resolved later into enantiomerically pure forms.

Advantages include:

  • Versatility in varying the aldehyde to synthesize diverse amino acids.
  • Mild reaction conditions compared to mercuration-bromination.
  • Potential for scale-up with safer reagents (e.g., ammonium chloride and potassium cyanide instead of HCN gas).

Limitations:

  • The product is racemic, requiring additional chiral resolution steps.
  • Synthesis of β-hydroxy aldehydes as starting materials can be challenging.

Mechanistic Summary:

Step Description
Imine formation Aldehyde + NH3 → imine
Nucleophilic attack CN⁻ attacks imine → α-amino nitrile
Hydrolysis Acidic hydrolysis of nitrile → amino acid

This method has been successfully applied to synthesize various β-hydroxy-α-amino acids, including L-DOPA, demonstrating its utility in preparing modified amino acids.

Enzymatic Biocatalytic Synthesis Using l-Threonine Transaldolase (ObiH)

Recent advances in biocatalysis have introduced enzymatic methods for the stereoselective synthesis of β-hydroxy-α-amino acids, including this compound. A notable example is the use of the enzyme ObiH, an l-threonine transaldolase, which catalyzes the formation of β-hydroxy-α-amino acids from l-threonine and various aldehydes.

  • ObiH catalyzes the replacement of the threonine side chain with a new aldehyde, forming the β-hydroxy amino acid.
  • The reaction is stereoselective, scalable, and operationally simple.
  • ObiH exhibits broad substrate scope, accommodating aromatic, aliphatic, and heterocyclic aldehydes.
  • The process avoids multi-step protecting group strategies common in chemical synthesis.
  • Diastereoselectivity is initially high but may decrease at high conversion due to product re-entry into the catalytic cycle.

Advantages:

  • High chemo-, site-, and stereoselectivity.
  • Environmentally friendly and mild reaction conditions.
  • Potential for preparative scale synthesis.
  • Access to diverse β-hydroxy-α-amino acids with broad functional group tolerance.

Data Summary from ObiH-Catalyzed Synthesis:

Parameter Observation
Substrate scope Aromatic, aliphatic, heterocyclic aldehydes
Diastereomeric ratio (initial) High stereoselectivity
Scale Milligram to preparative scale
Product modification β-Chloro-α-amino acids, α-keto acids
Reaction conditions Whole cell biocatalysis, mild aqueous medium

This enzymatic approach represents a significant advancement in the preparation of this compound, combining efficiency, selectivity, and sustainability.

Summary Table of Preparation Methods

Method Key Features Advantages Disadvantages Typical Yield / Selectivity
Mercuration-Bromination-Hydrolysis Multi-step chemical synthesis from 2-hexenoic acid Established stereochemical control Low yield, hazardous reagents ~1.2% yield for erythro isomer
Strecker Synthesis Imine formation, cyanide addition, hydrolysis Versatile, mild conditions Racemic products, requires chiral resolution Racemic mixture, yield varies
Enzymatic Biocatalysis (ObiH) l-Threonine transaldolase catalysis High stereoselectivity, scalable Requires enzyme availability High diastereoselectivity, preparative scale

Q & A

Q. How should researchers handle outliers in enzymatic assay results for this compound?

  • Methodological Answer : Apply Grubbs’ test (α = 0.05) to identify statistical outliers. If outliers persist, re-examine instrument calibration (e.g., plate reader drift correction) or biological variability (e.g., cell passage number effects). Document all exclusions transparently .

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